1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyanilino)dihydro-1H-pyrrole-2,5-dione
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Description
1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyanilino)dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C24H21ClN2O3S and its molecular weight is 452.95. The purity is usually 95%.
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Biological Activity
1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyanilino)dihydro-1H-pyrrole-2,5-dione (CAS No. 317821-86-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H21ClN2O3S
- Molecular Weight : 452.95 g/mol
- Structure : The compound features a pyrrole core substituted with various functional groups, which are critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives. The reaction conditions include the use of solvents such as ethanol and various catalysts to facilitate the formation of the desired product with high yield and purity.
Antitumor Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A study reported that certain related pyrrole derivatives inhibited colon cancer cell lines (HCT-116, SW-620) with a GI50 value in the nanomolar range (approximately 1.0–1.6×10−8M) .
The biological activity of this compound is attributed to its ability to interact with key molecular targets involved in cancer progression:
- EGFR and VEGFR2 Inhibition : Molecular docking studies suggest that these compounds can form stable complexes with ATP-binding domains of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR2), which are crucial in tumor growth and angiogenesis .
- Membrane Interaction : The compounds may disrupt lipid bilayers, leading to increased membrane conductance and capacity, indicating potential interference with cellular signaling pathways .
Toxicity Profile
While the compound shows promising antitumor activity, its toxicity profile is also crucial for therapeutic applications. In vitro studies have demonstrated that at lower concentrations (10 µg/mL), the compound does not induce significant cytotoxicity in peripheral blood mononuclear cells (PBMCs). However, at higher concentrations (100 µg/mL), some derivatives exhibited slight toxicity .
Case Studies and Research Findings
Study | Findings |
---|---|
Dubinina et al. (2007) | Identified significant antiproliferative effects on colon cancer cell lines with GI50 values in the low nanomolar range. |
Kuznietsova et al. (2013) | Demonstrated in vivo efficacy against chemically induced colon tumors in rat models. |
Garmanchuk et al. (2016) | Reported antioxidant properties alongside low toxicity profiles for certain derivatives. |
Properties
IUPAC Name |
1-benzyl-3-(4-chlorophenyl)sulfanyl-4-(4-methoxyanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-30-19-11-9-18(10-12-19)26-21-22(31-20-13-7-17(25)8-14-20)24(29)27(23(21)28)15-16-5-3-2-4-6-16/h2-14,21-22,26H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOYPXCTSDDMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2C(C(=O)N(C2=O)CC3=CC=CC=C3)SC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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